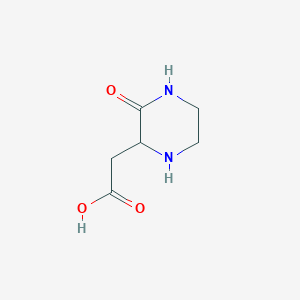

(3-Oxopiperazin-2-yl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(3-Oxopiperazin-2-yl)acetic acid” involves multiple steps. The process includes the use of sodium carbonate in water and acetone, followed by the addition of methanol. Further steps involve the use of sulfuric acid in water, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide .Molecular Structure Analysis

The molecular formula of “(3-Oxopiperazin-2-yl)acetic acid” is C6H10N2O3 . The InChI code for this compound is 1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) .Physical And Chemical Properties Analysis

“(3-Oxopiperazin-2-yl)acetic acid” is a solid at room temperature . The compound has a molecular weight of 158.16 . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

1. Platelet Aggregation Inhibition and Thrombotic Disease Treatment

A notable application of derivatives of 2-oxopiperazine, similar to (3-Oxopiperazin-2-yl)acetic acid, is in inhibiting platelet aggregation. For instance, certain 2-oxopiperazine derivatives demonstrate a potent inhibitory effect on platelet aggregation, suggesting their potential in treating thrombotic diseases. One such compound, 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, showed both a potent inhibitory effect on platelet aggregation and a good dissociation between efficacy and bleeding side effects, making it a candidate for clinical trials in treating thrombotic diseases (Kitamura et al., 2001).

2. Novel Synthesis Techniques

There is significant interest in the synthesis of novel annelated 2-oxopiperazines. Methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides to form previously undescribed compounds, suggesting a potential for creating new therapeutic agents or research tools. This process involves the synthesis of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, highlighting the versatility of (3-Oxopiperazin-2-yl)acetic acid derivatives in chemical synthesis (Svetlana et al., 2015).

3. Aldose Reductase Inhibition

Compounds structurally related to (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, which are closely related to 2-oxopiperazines, have shown significant pharmacological activities, including aldose reductase inhibition. These compounds exhibit potent inhibition of aldose reductase with submicromolar IC50 values, indicating their potential in treating conditions like diabetic complications. The most efficacious inhibitor identified was over five times more potent than the clinically used epalrestat, suggesting its potential in clinical applications (Kučerová-Chlupáčová et al., 2020).

4. Development of Fused Oxopiperazino-β-lactams

The synthesis of fused oxopiperazino-β-lactams, achieved through the Staudinger reaction, represents another area of research. These compounds were synthesized from functionalized ketenes and 5,6-dihydropyrazin-2(1H)-ones, indicating the potential of 2-oxopiperazine derivatives in the development of new chemical entities. This process results in 2-oxopiperazine-3-acetic acid derivatives, underscoring the utility of this chemical structure in novel synthetic pathways (Viso et al., 2006).

5. Bradykinin B1 Receptor Antagonists for Pain and Inflammation

Oxopiperazine-based compounds have been identified as potent bradykinin B1 receptor antagonists. These compounds, compared to previous series, showed improved in vitro potency and metabolic stability. One specific compound demonstrated significant efficacy in a rabbit biochemical challenge model, indicating its potential for treating pain and inflammation (Chen et al., 2011).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. After handling, hands should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. Use should be only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye protection should be worn .

Propriétés

IUPAC Name |

2-(3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIRWKIYQMFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406448 | |

| Record name | (3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Oxopiperazin-2-yl)acetic acid | |

CAS RN |

405214-33-7 | |

| Record name | (3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)